molecular formula C9H8O B127171 3-Phenyl-2-propyn-1-ol CAS No. 1504-58-1

3-Phenyl-2-propyn-1-ol

Cat. No.: B127171
CAS No.: 1504-58-1
M. Wt: 132.16 g/mol
InChI Key: NITUNGCLDSFVDL-UHFFFAOYSA-N
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Description

3-Phenyl-2-propyn-1-ol: is an organic compound with the molecular formula C9H8O . It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is characterized by the presence of a phenyl group attached to a propyn-1-ol moiety, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

3-Phenyl-2-propyn-1-ol is an organic chemical compound with the molecular formula C9H8O . It is primarily known for its inhibitory effect on nitrification in soil

Mode of Action

It is known to have an inhibitory effect on nitrification in soil . Nitrification is a key process in the nitrogen cycle that involves the conversion of ammonia to nitrate by soil bacteria. By inhibiting this process, this compound could potentially affect the availability of nitrogen in the soil, which could have implications for plant growth and soil health.

Biochemical Pathways

Given its inhibitory effect on nitrification, it can be inferred that it likely interferes with the metabolic pathways of nitrifying bacteria in the soil .

Result of Action

The primary known result of the action of this compound is the inhibition of nitrification in soil . This could potentially lead to changes in soil nitrogen levels, affecting plant growth and soil microbial communities.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, soil properties such as pH, temperature, moisture content, and organic matter content could potentially affect the compound’s stability, efficacy, and overall impact on nitrification

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-2-propyn-1-ol can be synthesized through various methods. One common method involves the coupling of iodobenzene with propargyl alcohol in the presence of a palladium catalyst. The reaction typically proceeds as follows :

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITUNGCLDSFVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074543
Record name 3-Phenyl-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-58-1
Record name 3-Phenyl-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1504-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-ol, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.7 g (1 mmol) of bis-triphenylphosphinepalladium dichloride and 0.38 g (2 mmols) of copper (I) iodide is added, with stirring, to 31.6 g (200 mmols) of bromobenzene, 16.8 g (300 mmols) of 1-propyn-3-ol and 300 ml of diethylamine. The reaction mixture is stirred in an argon atmosphere at room temperature (20°-25° C.), and within one hour the mixture heats up to about 30° C. A precipitate commences to occur, and after a reaction time of 6 hours, no further bromopyridine can be detected according to chromatographic analysis. 200 ml of diethyl ether are added to the reaction mixture and this is then filtered. The filtrate is washed with 200 ml of water, dried over magnesium sulfate, and concentrated by evaporation to leave a solid residue. Recrystallisation from diethyl ether yields 1-(phenyl)-propyn-3-ol. 1H-NMR Spectrum 100 MHz (CDCl3, TMS) δ in ppm: 2.4(s); 4.5(s); 7.2-7.5(m) in the ratio of 1:2:5.
[Compound]
Name
dichloride
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.38 g
Type
catalyst
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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